molecular formula C14H13ClF3N5O3S B12156403 C14H13ClF3N5O3S

C14H13ClF3N5O3S

Katalognummer: B12156403
Molekulargewicht: 423.8 g/mol
InChI-Schlüssel: CPZXLEVUNZKRCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C14H13ClF3N5O3S is a complex organic molecule that contains chlorine, fluorine, nitrogen, oxygen, and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C14H13ClF3N5O3S typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions. This may involve the use of reagents such as and to facilitate the formation of the desired ring structures.

    Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as chlorine, fluorine, and sulfur. This can be achieved through halogenation reactions using reagents like or .

    Final Assembly: The final steps involve coupling reactions to assemble the complete molecule. This may require the use of catalysts such as or to facilitate the formation of carbon-sulfur and carbon-nitrogen bonds.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the multi-step synthesis under controlled conditions.

    Purification Processes: Techniques such as , , and are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

C14H13ClF3N5O3S: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as or , leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include and .

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

C14H13ClF3N5O3S: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of C14H13ClF3N5O3S involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in critical biochemical pathways.

    Interact with Receptors: Modulate the activity of receptors on cell surfaces, affecting cellular signaling and function.

    Alter Gene Expression: Influence the expression of genes involved in various physiological processes.

Vergleich Mit ähnlichen Verbindungen

C14H13ClF3N5O3S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    C14H12ClF3N4O3S: A closely related compound with a similar structure but different functional groups.

    C14H13ClF2N5O3S: Another related compound with one less fluorine atom.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H13ClF3N5O3S

Molekulargewicht

423.8 g/mol

IUPAC-Name

2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]benzamide

InChI

InChI=1S/C14H13ClF3N5O3S/c15-10-7-8(23-5-1-2-6-27(23,25)26)3-4-9(10)11(24)19-13-20-12(21-22-13)14(16,17)18/h3-4,7H,1-2,5-6H2,(H2,19,20,21,22,24)

InChI-Schlüssel

CPZXLEVUNZKRCU-UHFFFAOYSA-N

Kanonische SMILES

C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NC3=NNC(=N3)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.